
3-Cyclohexene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1,2-diol: is an organic compound with the molecular formula C6H10O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dihydroxylation of Cyclohexene: One common method for preparing 3-Cyclohexene-1,2-diol is the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs in an aqueous medium and results in the formation of the diol.
Hydrolysis of Cyclohexene Oxide: Another method involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of cyclohexene oxide due to its efficiency and scalability. The reaction is typically carried out under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Cyclohexene-1,2-diol can undergo oxidation reactions to form various products, including cyclohexane-1,2-dione and other oxygenated compounds.
Reduction: The compound can be reduced to form cyclohexane-1,2-diol.
Substitution: It can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-diol.
Reduction: Cyclohexane-1,2-diol.
Substitution: Halogenated cyclohexene derivatives, among others.
Aplicaciones Científicas De Investigación
Chemistry: 3-Cyclohexene-1,2-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities and interactions with enzymes and other biomolecules. It may serve as a model compound for studying diol-containing molecules in biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds. In reduction reactions, the hydroxyl groups can be reduced to form alcohols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Cyclohexane-1,2-diol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1,2-diol.
Cyclohexene oxide: An epoxide that can be hydrolyzed to form this compound.
Cyclohexane-1,2-dione: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in various chemical processes.
Propiedades
Número CAS |
34780-00-2 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2 |
Clave InChI |
GRRYTPLUXFDFCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)

![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
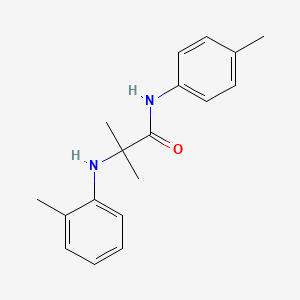

![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
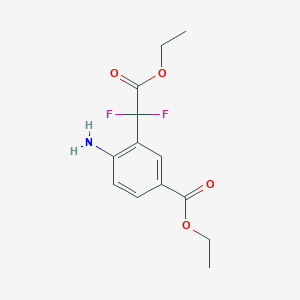
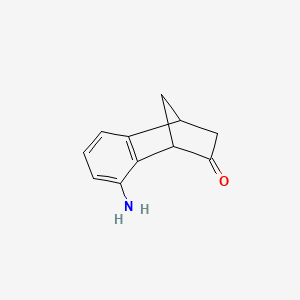
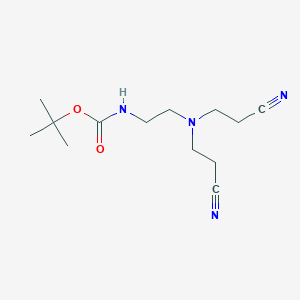
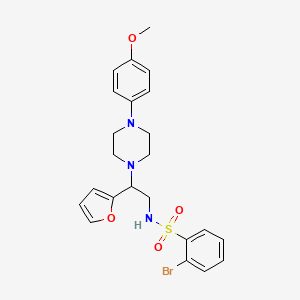
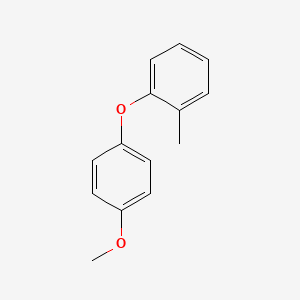

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
